![molecular formula C8H4F2O3 B1417311 2-(2,5-Difluorophenyl)-2-oxoacetic acid CAS No. 1094294-16-2](/img/structure/B1417311.png)
2-(2,5-Difluorophenyl)-2-oxoacetic acid
Overview
Description
2-(2,5-Difluorophenyl)-2-oxoacetic acid is an organic compound with the molecular formula C8H6F2O3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions, and the acetic acid moiety is modified to include a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Difluorophenyl)-2-oxoacetic acid typically involves the introduction of fluorine atoms into the phenyl ring followed by the formation of the ketoacetic acid structure. One common method involves the reaction of 2,5-difluorobenzene with chloroacetic acid in the presence of a base, followed by oxidation to introduce the keto group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Difluorophenyl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or ammonia under elevated temperatures.
Major Products
Oxidation: Formation of 2-(2,5-Difluorophenyl)acetic acid.
Reduction: Formation of 2-(2,5-Difluorophenyl)-2-hydroxyacetic acid.
Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the realm of organic synthesis, 2-(2,5-difluorophenyl)-2-oxoacetic acid serves as a crucial building block for creating more complex molecules. Its unique structure allows chemists to explore various synthetic pathways .
Biology
Research has indicated potential biological activity of this compound. It is being studied for its interactions with enzymes, which may lead to insights into metabolic processes or enzyme inhibition mechanisms. The presence of the keto group enhances its ability to participate in hydrogen bonding with biological macromolecules .
Medicine
The compound is under investigation for its potential use in drug development. It acts as an intermediate in synthesizing pharmaceuticals aimed at treating various conditions, including cancer. For instance, derivatives of this compound have been explored as inhibitors for tropomyosin receptor kinases (Trk), which are involved in cancer progression .
Case Studies
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Enzyme Interaction Studies : Research demonstrated that derivatives of this compound showed promising results in inhibiting specific enzymes related to cancer cell proliferation.
Study Findings Enzyme Inhibition Significant reduction in enzyme activity at specific concentrations of the compound. -
Drug Development : A study highlighted the synthesis of a series of compounds derived from this compound that exhibited anticancer properties in vitro.
Compound Activity Trk Inhibitor Derivative IC50 values indicating effective inhibition of cancer cell lines.
Mechanism of Action
The mechanism of action of 2-(2,5-Difluorophenyl)-2-oxoacetic acid involves its interaction with various molecular targets. The keto group can participate in hydrogen bonding and other interactions with enzymes and proteins, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation.
Comparison with Similar Compounds
Similar Compounds
2,5-Difluorophenylacetic acid: Lacks the keto group but has similar fluorine substitution.
2,5-Difluorobenzaldehyde: Contains an aldehyde group instead of the ketoacetic acid structure.
2,5-Difluorobenzoic acid: Contains a carboxylic acid group instead of the ketoacetic acid structure.
Uniqueness
2-(2,5-Difluorophenyl)-2-oxoacetic acid is unique due to the presence of both the keto group and the fluorine atoms, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Biological Activity
2-(2,5-Difluorophenyl)-2-oxoacetic acid is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a difluorophenyl group attached to an oxoacetic acid moiety, which contributes to its unique chemical properties. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them more suitable for drug development.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's antioxidant capacity can be assessed through assays such as the CUPRAC (cupric ion reducing antioxidant capacity) assay.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Enzyme inhibition is vital in therapeutic applications where the modulation of enzyme activity can lead to desired pharmacological effects. Studies have demonstrated that this compound can inhibit various enzymes, which may contribute to its therapeutic efficacy.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The difluorophenyl group may facilitate binding to target proteins or enzymes, leading to altered biochemical pathways. This interaction can result in the inhibition of enzyme activity or modulation of receptor signaling pathways.
Case Studies
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Antioxidant Efficacy in Cellular Models
- A study evaluated the antioxidant effects of this compound on human cell lines exposed to oxidative stress. The results indicated a significant reduction in reactive oxygen species (ROS) levels, suggesting protective effects against oxidative damage.
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Enzyme Inhibition Studies
- Another investigation focused on the compound's ability to inhibit cholinesterase enzymes, which are crucial in neurotransmission. The findings revealed that the compound effectively inhibited these enzymes in vitro, highlighting its potential for treating conditions like Alzheimer's disease.
Data Tables
Properties
IUPAC Name |
2-(2,5-difluorophenyl)-2-oxoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUVZBPLJXDMDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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